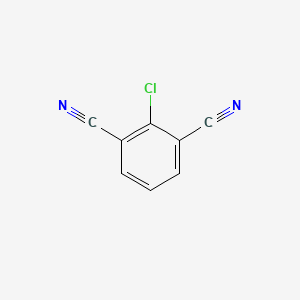

2-Chloroisophthalonitrile

概要

説明

2-Chloroisophthalonitrile is an organic compound with the molecular formula C8H3ClN2. It is a derivative of isophthalonitrile, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom. This compound is known for its applications in various fields, including chemistry, biology, and industry.

準備方法

Synthetic Routes and Reaction Conditions: 2-Chloroisophthalonitrile can be synthesized through several methods. One common method involves the chlorination of isophthalonitrile. The reaction typically requires a chlorinating agent such as thionyl chloride or phosphorus pentachloride, and it is carried out under controlled conditions to ensure the selective substitution of the hydrogen atom with a chlorine atom.

Industrial Production Methods: In industrial settings, the production of this compound often involves the ammoxidation of 2-chlorotoluene. This process includes the catalytic oxidation of 2-chlorotoluene in the presence of ammonia, leading to the formation of this compound. The reaction is typically conducted at elevated temperatures and pressures to achieve high yields.

化学反応の分析

Types of Reactions: 2-Chloroisophthalonitrile undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted with other nucleophiles, such as hydroxide ions or amines, leading to the formation of different derivatives.

Reduction Reactions: The nitrile groups can be reduced to amines using reducing agents like lithium aluminum hydride.

Oxidation Reactions: The compound can undergo oxidation to form corresponding acids or other oxidized products.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydroxide or ammonia are commonly used under basic conditions.

Reduction Reactions: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst is used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Major Products Formed:

Substitution Reactions: Derivatives like 2-hydroxyisophthalonitrile or 2-aminoisophthalonitrile.

Reduction Reactions: 2-Chloro-1,3-diaminobenzene.

Oxidation Reactions: 2-Chloroisophthalic acid.

科学的研究の応用

2-Chloroisophthalonitrile (C_8H_4ClN_2) is a compound that has garnered attention in various scientific fields due to its unique chemical properties and potential applications. This article explores the applications of this compound, particularly in scientific research, agriculture, and materials science.

Synthesis of Functional Materials

This compound serves as a precursor in the synthesis of various functional materials, including polymers and dyes. Its ability to undergo nucleophilic substitution reactions makes it valuable in creating complex molecular architectures.

- Case Study: Researchers utilized this compound to synthesize polyamide resins that exhibit enhanced thermal stability and mechanical properties, making them suitable for high-performance applications in aerospace and automotive industries.

Agrochemical Applications

One of the prominent uses of this compound is as an intermediate in the production of fungicides. It is particularly known for its role in synthesizing chlorothalonil, a widely used fungicide in agriculture.

- Case Study: A study evaluated the efficacy of chlorothalonil against various fungal pathogens affecting crops. The results indicated significant reductions in disease incidence when chlorothalonil was applied, demonstrating its effectiveness as a protective agent in agricultural practices .

Pharmaceutical Research

In pharmaceutical research, derivatives of this compound have been investigated for their potential therapeutic effects. The compound's structure allows for modifications that can enhance biological activity.

- Case Study: A series of compounds derived from this compound were synthesized and screened for anti-cancer properties. Preliminary results showed promising activity against specific cancer cell lines, highlighting its potential as a lead compound for drug development.

Development of Polymers

The reactivity of this compound makes it an important building block for creating high-performance polymers. These polymers can exhibit desirable properties such as flame resistance and chemical stability.

- Case Study: Researchers developed a new class of polyimides using this compound as a monomer. The resulting materials showed excellent thermal stability and mechanical strength, suitable for applications in electronics and aerospace .

Coatings and Adhesives

Due to its chemical structure, this compound can be used to formulate specialty coatings and adhesives that require high durability and resistance to environmental degradation.

- Case Study: A formulation study demonstrated that coatings derived from this compound exhibited superior adhesion properties and resistance to UV radiation compared to conventional coatings, making them ideal for outdoor applications.

作用機序

The mechanism of action of 2-chloroisophthalonitrile involves its interaction with specific molecular targets. For instance, in biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

類似化合物との比較

Isophthalonitrile: The parent compound without the chlorine substitution.

2,4,5,6-Tetrachloroisophthalonitrile: A more heavily chlorinated derivative with different chemical properties.

2,4-Dichloroisophthalonitrile: Another chlorinated derivative with two chlorine atoms.

Uniqueness: 2-Chloroisophthalonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This makes it valuable for specific applications where other similar compounds may not be as effective.

生物活性

2-Chloroisophthalonitrile (CIN) is a compound that has garnered attention due to its biological activity, particularly in relation to its potential toxicity and effects on various biological systems. This article delves into the biological activity of this compound, summarizing relevant research findings, case studies, and data tables to provide a comprehensive overview.

This compound is a chlorinated derivative of isophthalonitrile, which is known for its use in various industrial applications. The presence of chlorine in its structure enhances its reactivity, which can lead to significant biological effects. The compound's mechanism of action is primarily associated with the induction of oxidative stress and disruption of cellular functions.

1. Oxidative Stress Induction

Research indicates that compounds similar to this compound can induce oxidative stress in various organisms. For instance, studies on chlorothalonil, a related compound, demonstrated significant increases in the activity of antioxidant enzymes such as catalase (CAT), superoxide dismutase (SOD), and glutathione peroxidase (GPx) in bivalve tissues following exposure. This suggests that chlorinated nitriles may similarly impact oxidative stress pathways in aquatic organisms .

| Enzyme | Activity Increase |

|---|---|

| Catalase (CAT) | Significant |

| Superoxide Dismutase (SOD) | Significant |

| Glutathione Peroxidase (GPx) | Significant |

2. Neurotoxic Effects

Chlorinated compounds like this compound have been shown to affect neurochemical systems. In studies involving chlorothalonil, significant inhibition of acetylcholinesterase (AChE) activity was observed, leading to potential neurotoxic effects. This inhibition can disrupt cholinergic signaling pathways, which are crucial for normal neurological function .

3. Reproductive and Developmental Toxicity

Research on related compounds has highlighted concerns regarding reproductive toxicity. For example, exposure to chlorothalonil resulted in developmental abnormalities in marine larvae, indicating that similar effects could be expected with this compound. The toxicity thresholds observed in larval studies suggest that even low concentrations can lead to significant adverse effects on development .

Case Study 1: Aquatic Organisms

A study evaluating the effects of chlorothalonil on marine larvae demonstrated that exposure led to cell rupturing and abnormal development at concentrations as low as 56.3 µg L−1. These findings raise concerns about the ecological impact of this compound in aquatic environments where such concentrations could be encountered .

Case Study 2: Mammalian Models

In mammalian studies involving related compounds, chronic exposure resulted in kidney lesions and other organ-specific toxicities. For instance, rats exposed to chlorothalonil showed increased kidney weight and lesions indicative of chronic toxicity. These findings suggest that this compound may pose similar risks to mammalian health if exposure occurs .

特性

IUPAC Name |

2-chlorobenzene-1,3-dicarbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3ClN2/c9-8-6(4-10)2-1-3-7(8)5-11/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KELQMIQLTBTJNV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)C#N)Cl)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90182642 | |

| Record name | 1,3-Benzenedicarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28442-78-6 | |

| Record name | 2-Chloro-1,3-benzenedicarbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28442-78-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Benzenedicarbonitrile, 2-chloro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028442786 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Benzenedicarbonitrile, 2-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90182642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。